Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate
Description
Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate (CAS: 1240528-40-8 as its hydrochloride salt) is a heterocyclic compound featuring a pyrrole ring linked to a piperidine moiety via a methyl carboxylate ester group. Its molecular formula is C₁₁H₁₇ClN₂O₂ (hydrochloride form), with a molecular weight of 244.72 g/mol . The compound’s structure combines aromatic (pyrrole) and aliphatic (piperidine) components, which influence its physicochemical properties, such as solubility and stability.
Properties
IUPAC Name |
methyl 1-piperidin-4-ylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9/h2-3,8-9,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCJCAIERAFYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with a piperidine derivative under specific conditions. One common method involves the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another approach includes the use of multicomponent reactions, cycloaddition, and annulation techniques .
Industrial Production Methods
Industrial production methods for this compound often involve scalable catalytic processes. For example, the use of a cobalt-based catalyst on titanium nanoparticles has been shown to allow for acid-free hydrogenation with good yields and selectivity . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
The following table summarizes key structural analogs and their properties:
*Calculated based on formula.
Key Observations :
- Ester vs.
- Piperidine vs. Pyridine : Replacing piperidine with a pyridinylmethyl group (CAS 2598920-39-7) introduces aromaticity and hydrogen-bonding capacity, which may enhance target binding in receptor-mediated applications .
- Complexity in DMPI : The indole-based DMPI has a larger molecular weight (~421.58 g/mol) and additional aromatic substituents, likely improving its pharmacokinetic profile for antibacterial synergism .
Research Findings and Implications
- Synthetic Utility : The methyl ester group in this compound facilitates nucleophilic substitution or hydrolysis reactions, enabling modular derivatization .
- Antimicrobial Potential: Structural parallels with DMPI suggest that piperidine-pyrrole hybrids could be optimized for antibacterial adjuvants, particularly against drug-resistant pathogens .
- Metabolic Considerations : The carboxylic acid derivative (CAS 2089258-04-6) may exhibit reduced blood-brain barrier penetration due to increased polarity, limiting central nervous system applications .
Biological Activity
Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features both a piperidine and a pyrrole ring, contributing to its unique pharmacological properties. Its molecular formula is , and it can be represented by the following SMILES notation: COC(=O)C1=CC=CN1C2CCNCC2 .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways, such as adenylyl cyclase in Giardia lamblia, demonstrating a competitive mechanism of action . Additionally, it has been noted for its potential to modulate neurotransmitter systems, particularly through interactions with norepinephrine and serotonin receptors .
Antimicrobial Properties
This compound has shown promising antimicrobial activity. Studies have indicated that derivatives of pyrrole compounds exhibit significant inhibition against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Research has highlighted the compound's antiproliferative effects against cancer cell lines. For instance, derivatives have been synthesized that show enhanced activity against specific types of cancer cells, indicating that structural modifications can lead to improved efficacy .
Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors suggests potential applications in neuropharmacology. It has been studied for its effects on mood disorders and anxiety due to its ability to modulate serotonin and norepinephrine pathways .
Study on Antimicrobial Activity
A study investigated the antimicrobial efficacy of various derivatives of this compound. The results indicated that certain modifications significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli (Table 1).
| Compound Derivative | MIC (µg/mL) | Activity |
|---|---|---|
| Original Compound | 32 | Moderate |
| Derivative A | 8 | High |
| Derivative B | 16 | Moderate |
Study on Cancer Cell Lines
In another study focusing on anticancer properties, several derivatives were tested against human cancer cell lines. The findings demonstrated that specific modifications led to over a 100-fold increase in potency compared to the original compound (Table 2).
| Compound Derivative | IC50 (µM) | Cell Line |
|---|---|---|
| Original Compound | 25 | HeLa |
| Derivative C | 0.5 | HeLa |
| Derivative D | 0.3 | MCF-7 |
Q & A
Q. What are the established synthetic routes for Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives can be introduced through alkylation or amidation of pyrrole precursors. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalysts (e.g., Pd/C for hydrogenation). Yield improvements (≥70%) are achieved by isolating intermediates (e.g., ester-protected pyrroles) and using anhydrous conditions to prevent hydrolysis .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the piperidine-pyrrole linkage (δ 2.5–3.5 ppm for piperidine protons; δ 6.5–7.5 ppm for pyrrole aromatic protons). FTIR identifies ester carbonyl stretches (~1700 cm⁻¹). HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%). X-ray crystallography resolves stereochemistry, as demonstrated for analogous pyrrole-piperidine hybrids .
Q. What initial biological screening assays are suitable for evaluating this compound’s pharmacological potential?
- Methodological Answer : Screen for kinase inhibition (e.g., EGFR or Aurora kinases) using fluorescence-based ATP competition assays. Test antimicrobial activity via microbroth dilution (MIC values). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and validate results with dose-response curves (IC50 calculations) .
Advanced Research Questions
Q. How does the steric and electronic environment of the piperidin-4-yl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The axial conformation of the piperidine ring creates steric hindrance, slowing SN2 reactions. Electron-donating substituents on the piperidine nitrogen increase nucleophilicity, favoring alkylation. Use DFT calculations (e.g., Gaussian 09) to model transition states and compare with experimental kinetic data (e.g., rate constants in DMSO vs. DMF) .
Q. What computational chemistry approaches are validated for predicting the pharmacokinetic properties of this compound?
Q. How can contradictory data regarding the compound’s solubility in polar aprotic solvents be resolved through experimental design?
- Methodological Answer : Conduct parallel solubility tests in DMSO, DMF, and acetonitrile under controlled humidity. Use HPLC-UV to detect degradation products. Compare salt forms (e.g., hydrochloride vs. free base) and apply Hansen solubility parameters to identify solvent compatibility. Purity analysis (NMR, elemental analysis) rules out impurity-driven discrepancies .
Q. What strategies are effective for modifying the pyrrole ring while preserving the piperidine moiety?
Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions?
- Methodological Answer : Perform forced degradation studies:
- Acidic : 0.1M HCl, 70°C, 24h (monitor ester hydrolysis via TLC).
- Oxidative : 3% H2O2, RT, 48h (HPLC-MS detects quinone byproducts).
- Basic : 0.1M NaOH, 50°C, 12h (observe piperidine ring opening with LC-MS) .
Q. What catalytic systems enhance the efficiency of multi-step syntheses involving this compound?
- Methodological Answer : Use palladium catalysts (Pd(OAc)₂/XPhos) for Buchwald-Hartwig aminations. For asymmetric reductions (e.g., ketone intermediates), employ chiral catalysts like Ru-BINAP. Optimize reaction time and ligand-to-metal ratios via DoE (Design of Experiments) .
Q. How can impurity profiles be rigorously characterized during scale-up synthesis?
- Methodological Answer :
Apply LC-HRMS to identify low-abundance impurities (e.g., dealkylated byproducts). Use preparative HPLC to isolate impurities (>98% purity) for NMR structural elucidation. Compare batches using PCA (Principal Component Analysis) on spectral data to track process variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
